



# Technical Support Center: AZD2389 Drug-Drug Interaction Studies with Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD2389   |           |
| Cat. No.:            | B15606120 | Get Quote |

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential drug-drug interaction (DDI) between **AZD2389** and itraconazole. The content is structured in a question-and-answer format to address specific issues and provide troubleshooting guidance for experimental studies.

## Frequently Asked Questions (FAQs)

Q1: What is the primary concern when co-administering AZD2389 with itraconazole?

A1: The primary concern is the potential for a significant drug-drug interaction, where itraconazole may increase the systemic exposure of **AZD2389**. Itraconazole is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major pathway for the metabolism of many drugs. If **AZD2389** is metabolized by CYP3A4, its clearance would be reduced in the presence of itraconazole, leading to higher plasma concentrations and a potential increase in the risk of adverse effects.

Q2: What is the metabolic pathway of **AZD2389**?

A2: Publicly available information indicates that **AZD2389** was developed with a focus on eliminating metabolism by aldehyde oxidase (AO).[1] This design consideration suggests that other metabolic pathways, such as oxidation by cytochrome P450 (CYP) enzymes, are likely the primary routes of **AZD2389** clearance. While specific data on the exact CYP isoforms responsible for **AZD2389** metabolism are not yet publicly available, the initiation of a clinical







trial with itraconazole, a potent CYP3A4 inhibitor, strongly suggests that CYP3A4-mediated metabolism is anticipated.

Q3: Has a clinical study been conducted to investigate this interaction?

A3: Yes, a Phase 1 clinical trial (NCT06846528) has been designed to assess the pharmacokinetics of **AZD2389** when administered alone and in combination with itraconazole in healthy participants.[2] The study aims to quantify the effect of itraconazole on the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of **AZD2389**.[2]

Q4: Are the results of the clinical trial available?

A4: As of the latest update, the results of the clinical trial NCT06846528 have not been publicly released. Therefore, quantitative data on the impact of itraconazole on **AZD2389** pharmacokinetics are not yet available.

## **Troubleshooting Guide**



| Issue Encountered                                                                                     | Possible Cause                                                                                                                                                                                                 | Recommended Action                                                                                                                                                                                                                                                                                                                                            |
|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Higher than expected AZD2389 plasma concentrations in in vivo studies with co-administered compounds. | The co-administered compound may be an inhibitor of CYP3A4 or other relevant CYP450 enzymes, similar to the expected effect of itraconazole.                                                                   | 1. Review the metabolic profile of the co-administered compound for known inhibitory effects on CYP enzymes. 2. Conduct in vitro studies using human liver microsomes and specific CYP inhibitors to identify the metabolic pathways of AZD2389. 3. If co-administration is necessary, consider a dose adjustment of AZD2389 and increased safety monitoring. |
| Variability in AZD2389 pharmacokinetic data across subjects.                                          | Genetic polymorphisms in the CYP enzymes responsible for AZD2389 metabolism. 2.      Co-consumption of substances that can inhibit or induce CYP enzymes (e.g., grapefruit juice, certain herbal supplements). | Genotype study subjects for common polymorphisms in major CYP enzymes. 2.  Carefully control and document the diet and concomitant medications of study subjects.                                                                                                                                                                                             |
| Difficulty replicating in vivo findings in in vitro models.                                           | The chosen in vitro system may not adequately reflect the metabolic competency of the liver in vivo.                                                                                                           | 1. Ensure that the in vitro system (e.g., human liver microsomes, hepatocytes) has well-characterized and robust CYP enzyme activity. 2. Consider using more complex models, such as 3D liver spheroids, which may better mimic in vivo metabolism.                                                                                                           |

## **Data Presentation**

As the clinical trial results for the drug-drug interaction study between **AZD2389** and itraconazole are not yet publicly available, a table summarizing the quantitative



pharmacokinetic data cannot be provided at this time. This section will be updated upon the release of the study findings.

## **Experimental Protocols**

The following is a detailed methodology for the key experiments cited in the clinical trial NCT06846528.[2]

Study Design: An open-label, fixed-sequence, 3-period, drug-drug interaction study.

Participant Population: Healthy adult volunteers.

Dosing Regimen:

- Period 1: A single oral dose of AZD2389 administered on Day 1.
- Washout: A washout period follows Period 1.
- Period 2: Itraconazole administered orally on Days 3, 4, 5, 6, and 7.
- Period 3: A single oral dose of AZD2389 co-administered with itraconazole on Day 6.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after the administration of **AZD2389** in both Period 1 and Period 3 to determine the plasma concentrations of **AZD2389**.

Analytical Method: Plasma concentrations of **AZD2389** are measured using a validated bioanalytical method (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS).

Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be determined include:

- Maximum plasma concentration (Cmax)
- Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUClast)
- Area under the plasma concentration-time curve from time zero to infinity (AUCinf)



## **Mandatory Visualization**



Click to download full resolution via product page



Figure 1: Experimental workflow for the AZD2389 and itraconazole drug-drug interaction study.



Click to download full resolution via product page

**Figure 2:** Hypothesized signaling pathway of the drug-drug interaction between **AZD2389** and itraconazole.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. drughunter.com [drughunter.com]



- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: AZD2389 Drug-Drug Interaction Studies with Itraconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606120#azd2389-drug-drug-interaction-studies-with-itraconazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com